N-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide
Description
N-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-17(2)7-6-12-14(9-17)24-16(18-12)19-15(23)10-4-5-11-13(8-10)22(3)21-20-11/h10H,4-9H2,1-3H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTHFCMMAXWQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)NC(=O)C3CCC4=C(C3)N(N=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the tetrahydrobenzotriazole moiety and the carboxamide group. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide include other benzothiazole derivatives and tetrahydrobenzotriazole compounds. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
